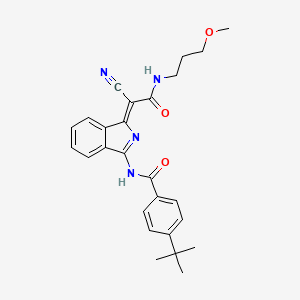

(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step processes, including but not limited to reactions such as the Strecker-type reaction for the preparation of chiral β-hydroxy-α-amino acids and the palladium-catalyzed oxidative cyclization for the synthesis of heterocyclic derivatives. For instance, compounds derived from isobutyraldehyde and α-amino acids have been shown to serve as efficient sources for enantiopure α,α-dialkyl α-amino acids, highlighting the versatility and creativity required in organic synthesis (Rojas‐Lima et al., 2005).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of N-(cyano(naphthalen-1-yl)methyl)benzamides was determined through direct acylation reactions and solid-state properties revealed by X-ray single crystallography (Younes et al., 2020). Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

The reactivity of a compound like "(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide" can be inferred from studies on similar structures. The tert-butyl group, for instance, has been utilized in multiple contexts, such as in the synthesis of N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins, showcasing the diverse chemical reactions that such moieties can undergo (Yedage & Bhanage, 2017).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. For example, the crystal packing and physical interactions in compounds can be significantly influenced by functional groups, as demonstrated in the study of antipyrine derivatives, where N–H⋯O and C–H⋯O hydrogen bonds play a crucial role (Saeed et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical transformations, is vital. The use of tert-butyl isocyanide in palladium-catalyzed reactions exemplifies the innovative approaches to developing new synthetic methodologies for complex molecules (Wang et al., 2015).

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use

Metoclopramide, a structurally similar compound, exhibits a wide range of pharmacological properties and clinical uses. It is mainly advocated for use in gastro-intestinal diagnostics, treating various types of vomiting, and a variety of functional and organic gastro-intestinal disorders. The compound improves the resting tone of the oesophageal sphincter, enhances stomach tone and peristalsis, and accelerates gastric emptying. Additionally, metoclopramide assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. It also shows potential in reducing post-operative vomiting, radiation sickness, and certain types of drug-induced vomiting (Pinder et al., 2012).

Antibacterial, Antifungal, and Antimycobacterial Properties

Cyanobacterial compounds, which are structurally related to the given compound, exhibit significant antibacterial, antifungal, and antimycobacterial properties. These compounds belong to various chemical classes, including alkaloids, aromatic compounds, cyclic depsipeptides, and others. They have shown effectiveness against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis, suggesting their potential in pharmaceutical applications (Swain et al., 2017).

Synthesis of N-heterocycles

The use of tert-butanesulfinamide, a component structurally related to the given compound, in the synthesis of N-heterocycles is notable. It is considered one of the best chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which represent the structural motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).

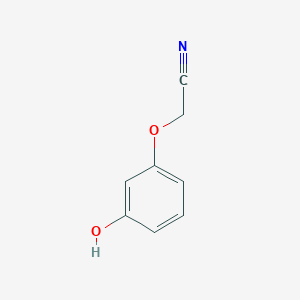

Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , indicate their widespread use in various industrial and commercial products to retard oxidative reactions and extend product shelf life. SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and even in humans (fat tissues, serum, urine, breast milk, and fingernails). These findings suggest potential health implications due to their hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

4-tert-butyl-N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-26(2,3)18-12-10-17(11-13-18)24(31)30-23-20-9-6-5-8-19(20)22(29-23)21(16-27)25(32)28-14-7-15-33-4/h5-6,8-13H,7,14-15H2,1-4H3,(H,28,32)(H,29,30,31)/b22-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIOSFMOBSAUJD-DQRAZIAOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCCCOC)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCCOC)/C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)